1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclohexylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Introduction of the Cyclohexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a cyclohexylsulfanyl group. This can be achieved using nucleophilic substitution reactions with cyclohexylthiol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyclohexylthiol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The cyclohexylsulfanyl group and the carboxylic acid group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the cyclohexylsulfanyl group, making it less hydrophobic.
Cyclohexylsulfanyl acetic acid: Contains a similar sulfanyl group but lacks the cyclobutane ring.
3-Oxocyclobutane-1-carboxylic acid: Lacks the cyclohexylsulfanyl group.
Uniqueness
1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, the cyclohexylsulfanyl group, and the carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16O3S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h9H,1-7H2,(H,13,14) |
InChI Key |
HGYYKDCHSKQGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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